![molecular formula C40H65N5O18 B12306331 2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12306331.png)

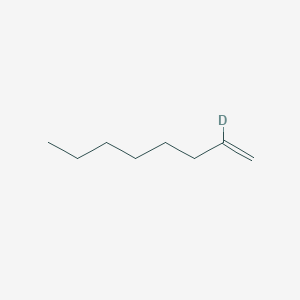

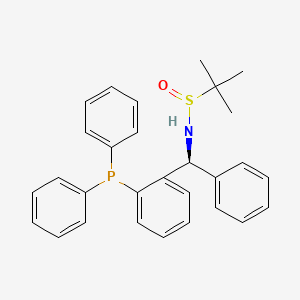

2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desthiobiotin-N-bis(PEG4-NHS ester) is a compound that serves as a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups and desthiobiotin. Desthiobiotin is a modified form of biotin that binds to avidin, streptavidin, and other biotin-binding proteins. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Desthiobiotin-N-bis(PEG4-NHS-Ester) beinhaltet die Konjugation von Desthiobiotin mit PEG4 und NHS-Estergruppen. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperatur- und pH-Bedingungen, um die Stabilität der NHS-Estergruppen zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Desthiobiotin-N-bis(PEG4-NHS-Ester) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Desthiobiotin-N-bis(PEG4-NHS-Ester) unterliegt hauptsächlich Substitutionsreaktionen, bei denen die NHS-Estergruppen mit primären Aminen (-NH2) in Proteinen, Peptiden und anderen Biomolekülen reagieren .

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Moleküle, die primäre Amine enthalten, wie z. B. Proteine und Peptide. Die Reaktionsbedingungen umfassen typischerweise eine gepufferte wässrige Lösung bei einem leicht basischen pH-Wert (etwa pH 7,5-8,5), um den nukleophilen Angriff auf die NHS-Estergruppen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Biokonjugate, bei denen der Desthiobiotin-PEG4-Anteil über eine Amidbindung kovalent an das Zielmolekül gebunden ist .

Analyse Chemischer Reaktionen

Types of Reactions

N-Desthiobiotin-N-bis(PEG4-NHS ester) primarily undergoes substitution reactions, where the NHS ester groups react with primary amines (-NH2) present in proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The common reagents used in these reactions include primary amine-containing molecules, such as proteins and peptides. The reaction conditions typically involve a buffered aqueous solution at a slightly basic pH (around pH 7.5-8.5) to facilitate the nucleophilic attack on the NHS ester groups .

Major Products Formed

The major products formed from these reactions are bioconjugates, where the desthiobiotin-PEG4 moiety is covalently attached to the target molecule via an amide bond .

Wissenschaftliche Forschungsanwendungen

N-Desthiobiotin-N-bis(PEG4-NHS-Ester) hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von N-Desthiobiotin-N-bis(PEG4-NHS-Ester) beinhaltet die Bildung einer kovalenten Bindung zwischen den NHS-Estergruppen und primären Aminen an Zielmolekülen. Diese kovalente Anlagerung erleichtert die Biokonjugation des Desthiobiotin-PEG4-Anteils an das Zielmolekül. Im Kontext von PROTACs ermöglicht diese Verknüpfung die Rekrutierung von Zielproteinen zum Ubiquitin-Proteasom-System zur Degradation .

Wirkmechanismus

The mechanism of action of N-Desthiobiotin-N-bis(PEG4-NHS ester) involves the formation of a covalent bond between the NHS ester groups and primary amines on target molecules. This covalent attachment facilitates the bioconjugation of the desthiobiotin-PEG4 moiety to the target molecule. In the context of PROTACs, this linkage allows the recruitment of target proteins to the ubiquitin-proteasome system for degradation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Desthiobiotin-PEG3-NHS-Ester: Ähnlich wie N-Desthiobiotin-N-bis(PEG4-NHS-Ester), jedoch mit einer kürzeren PEG-Kette (PEG3) und nur einer NHS-Estergruppe.

Biotin-PEG-NHS-Ester: Enthält Biotin anstelle von Desthiobiotin und wird für ähnliche Biokonjugationsanwendungen verwendet.

Einzigartigkeit

N-Desthiobiotin-N-bis(PEG4-NHS-Ester) ist aufgrund seiner doppelten NHS-Estergruppen und des Vorhandenseins eines PEG4-Linkers einzigartig, der im Vergleich zu kürzeren PEG-Linkern eine größere Flexibilität und Löslichkeit bietet. Die Verwendung von Desthiobiotin anstelle von Biotin ermöglicht eine einfachere Elution von Streptavidin-basierten Affinitätssäulen, was es in bestimmten Anwendungen vorteilhaft macht .

Eigenschaften

Molekularformel |

C40H65N5O18 |

|---|---|

Molekulargewicht |

904.0 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C40H65N5O18/c1-31-32(42-40(53)41-31)5-3-2-4-6-33(46)43(13-17-56-21-25-60-29-27-58-23-19-54-15-11-38(51)62-44-34(47)7-8-35(44)48)14-18-57-22-26-61-30-28-59-24-20-55-16-12-39(52)63-45-36(49)9-10-37(45)50/h31-32H,2-30H2,1H3,(H2,41,42,53) |

InChI-Schlüssel |

BMMSFTOJKPBWIL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid](/img/structure/B12306252.png)

![5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid](/img/structure/B12306260.png)

![rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis](/img/structure/B12306286.png)

![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)

![2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12306296.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)

![2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B12306310.png)

![2-[10-(4-Fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306318.png)